Polygalacic acid
説明
Chemical Identity and Nomenclature
This compound is definitively characterized by the molecular formula C30H48O6 and possesses a molecular weight of 504.7 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 22338-71-2, which serves as its unique chemical identifier in scientific databases and literature. The International Union of Pure and Applied Chemistry designation for this compound is presented as (2β,3β,4α,16α)-2,3,16,23-tetrahydroxyolean-12-en-28-oic acid, reflecting its stereochemical configuration and functional group positioning.
The chemical structure features four strategically positioned hydroxyl groups at positions 2, 3, 16, and 23, along with a carboxylic acid group at position 28 of the oleanane skeleton. Alternative systematic nomenclature includes the designation (4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.
Several synonymous chemical names are employed in scientific literature to reference this compound. These include Virgaureagenin G, Olean-12-en-28-oic acid with various stereochemical descriptors, and multiple variations of the tetrahydroxyolean designation. The compound is catalogued under multiple database identification numbers, including the Molecular Design Limited number MFCD12911690.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C30H48O6 |
| Molecular Weight | 504.7 g/mol |
| Chemical Abstracts Service Number | 22338-71-2 |
| Molecular Design Limited Number | MFCD12911690 |
| International Union of Pure and Applied Chemistry Name | (2β,3β,4α,16α)-2,3,16,23-tetrahydroxyolean-12-en-28-oic acid |
| Alternative Systematic Name | (4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Natural Sources and Traditional Use
This compound is primarily extracted from the root of Polygala tenuifolia Willdenow, a medicinal plant species that has maintained significant importance in traditional Chinese medicine for over two millennia. This plant, commonly referenced by its Chinese name "yuǎn zhì," represents one of the fifty fundamental herbs utilized in traditional Chinese medicinal practices. The compound can also be isolated from related species within the Polygala genus, including Polygala sibirica Linnaeus and Polygala paenea Linnaeus.
Traditional Chinese medicine practitioners have historically employed Polygala tenuifolia root preparations for diverse therapeutic applications centered primarily on neurological and respiratory conditions. The traditional usage encompasses treatment for memory-related disorders, cognitive decline prevention, expectorant properties for respiratory ailments, and nervous system regulation. Historical texts, including the "Zhong Hua Yi Dian" or "Encyclopedia of Traditional Chinese Medicine," frequently reference this plant as one of the most significant herbs for memory disorders and cognitive improvement.
The compound emerges as a hydrolysis product of saponins naturally occurring within Polygala plants. These parent saponins demonstrate relative instability and readily decompose under acidic conditions to yield several bioactive compounds, including this compound, senegenin, tenuifolin, and polygalaxanthone III. This natural degradation process contributes to the complexity of bioactive compound profiles found in traditional preparations.
Polygala tenuifolia has maintained consistent recognition across multiple traditional medicine systems beyond Chinese practices, including Korean traditional medicine where it serves anti-psychotic applications due to its interaction with serotonin and dopamine receptor systems. The plant's therapeutic applications traditionally extend to inflammation reduction, cognitive enhancement, anxiety management, and general neurological support.
| Traditional Application | Historical Context | Preparation Method |
|---|---|---|
| Memory Enhancement | Used for over 2000 years in traditional Chinese medicine | Root extracts and decoctions |
| Respiratory Support | Expectorant properties for clearing air passages | Rhizome preparations |
| Nervous System Regulation | Treatment of neurasthenia and cognitive disorders | Traditional herbal formulations |
| Anti-inflammatory Applications | Reduction of swelling and inflammatory conditions | Root-based preparations |
| Cognitive Protection | Prevention of age-related cognitive decline | Standardized herbal extracts |
Historical Context in Medicinal Plant Research
The scientific investigation of this compound represents a significant milestone in the systematic study of traditional medicinal plant compounds, with formal chemical characterization beginning in the mid-twentieth century. Early structural elucidation work conducted by researchers such as Kubota and Kitatani in 1968 provided foundational understanding of the compound's triterpenoid nature and initial structural assignments. These pioneering studies established the compound as a tetrahydroxy acid isolated from Polygala paenea Linnaeus and initiated subsequent decades of chemical and pharmacological research.
Research progression through the late twentieth and early twenty-first centuries has systematically expanded understanding of this compound's chemical properties and biological activities. Scientific literature from the past several decades demonstrates increasing sophistication in analytical techniques applied to compound characterization, including advanced spectroscopic methods, stereochemical determination, and bioactivity assessment. Contemporary research approaches have evolved to encompass comprehensive mechanistic studies examining the compound's interactions with various biological systems and pathways.
The compound's integration into modern pharmaceutical research reflects broader trends in natural product drug discovery, where traditional medicinal knowledge serves as a foundation for systematic scientific investigation. Research institutions across multiple countries have contributed to the expanding knowledge base, with particular emphasis on understanding the compound's neuroprotective properties and potential applications in neurodegenerative disease research. Studies published in peer-reviewed scientific journals have progressively refined understanding of this compound's molecular mechanisms, therapeutic potential, and chemical behavior.
Modern analytical methodologies have enabled precise characterization of this compound's stereochemistry, with researchers employing nuclear magnetic resonance spectroscopy, mass spectrometry, and other advanced techniques to confirm structural details. These technological advances have facilitated more accurate understanding of the compound's three-dimensional structure and its relationship to biological activity. Contemporary research efforts continue to explore the compound's potential as a source for drug development, particularly in the context of Alzheimer's disease and other neurodegenerative conditions.
| Research Period | Key Developments | Scientific Focus |
|---|---|---|
| 1960s-1970s | Initial structural characterization and isolation | Basic chemical structure determination |
| 1980s-1990s | Refined stereochemical understanding | Advanced spectroscopic analysis |
| 2000s-2010s | Comprehensive bioactivity studies | Mechanistic pharmacological research |
| 2010s-Present | Modern drug discovery applications | Neurodegenerative disease research focus |
Structure
3D Structure
特性
分子式 |
C30H48O6 |
|---|---|
分子量 |
504.7 g/mol |
IUPAC名 |
(4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20+,21+,22+,23-,26-,27-,28+,29+,30+/m0/s1 |
InChIキー |
KGGGRGBDMBZXKF-PWFIOIGMSA-N |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C |
異性体SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C |
正規SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C |
同義語 |
polygalacic acid |
製品の起源 |
United States |
科学的研究の応用
Anti-Inflammatory Properties
Polygalacic acid has been extensively studied for its anti-inflammatory effects, particularly in gastrointestinal disorders. A recent study demonstrated that this compound significantly ameliorates acute ulcerative colitis in a mouse model. The compound was shown to reduce weight loss, colon shortening, and pathological damage by inhibiting pro-inflammatory cytokines through the NF-κB, STAT1/3, and PI3K/Akt signaling pathways . This positions this compound as a potential therapeutic agent for inflammatory bowel diseases.
Alzheimer's Disease
This compound has also been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. In vitro and in vivo studies indicate that this compound can attenuate cognitive deficits and reduce inflammation-related factors associated with neurodegeneration. The mechanism involves the regulation of pathways such as PPARγ/NF-κB, which are critical in mediating inflammatory responses in neurodegenerative conditions .
Mechanistic Insights
The molecular docking studies suggest that this compound interacts with core targets involved in neuroinflammation and apoptosis. Specifically, it decreases the production of inflammatory cytokines from activated microglia and reduces neuronal cell apoptosis . These findings highlight its potential as a candidate for drug development aimed at treating Alzheimer's disease.
Parkinson's Disease
Research indicates that this compound may also play a role in mitigating oxidative stress in Parkinson's disease models. The compound's antioxidant properties could help protect dopaminergic neurons from degeneration, although further studies are needed to elucidate its full potential in this context .
Cancer Research
This compound exhibits promising anti-cancer properties as well. It has been shown to induce apoptosis in various cancer cell lines and modulate cell signaling pathways involved in tumor growth and metastasis . This suggests that this compound could be explored as an adjunct therapy in cancer treatment.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
類似化合物との比較
Table 1: Key Structural and Functional Differences
Key Findings:
Sugar Chain Influence: Bisdesmosides derived from this compound (e.g., polygalacin D) show higher cytotoxicity and antifungal activity than monodesmosides (e.g., platycodigenin derivatives) due to enhanced membrane interaction .
Enzyme Inhibition: this compound exhibits weaker Na+/K+-ATPase inhibition compared to oleanolic acid, likely due to steric hindrance from its additional hydroxyl groups .
Clinical and Preclinical Relevance
- Neurodegenerative Disorders : this compound’s dual action on cholinergic and anti-inflammatory pathways positions it as a candidate for Alzheimer’s disease, though it is less potent than onjisaponin B in autophagy-mediated clearance of protein aggregates .
- Cancer : this compound derivatives demonstrate selective cytotoxicity against tumor cells (e.g., YAC-1 lymphoma), but their efficacy is structure-dependent, with bisdesmosides showing superior activity .
準備方法
Hairy Root Culture Systems
The development of hairy root cultures via Agrobacterium rhizogenes-mediated transformation represents a paradigm shift in this compound production. This method leverages the genetic machinery of A. rhizogenes to integrate root-inducing (Ri) plasmid genes into the host plant’s genome, resulting in rapidly growing root systems that overproduce secondary metabolites like this compound.
Induction and Transformation Protocol
The process begins with the sterilization of Polygala tenuifolia seeds, which are germinated on Murashige and Skoog (MS) medium to obtain sterile seedlings. Hypocotyl and leaf explants from these seedlings are pre-cultured in darkness to enhance susceptibility to bacterial transformation. The explants are then inoculated with A. rhizogenes strain A4, which delivers transfer DNA (T-DNA) containing auxin biosynthesis genes into the plant cells. After a 48-hour co-cultivation period, the explants are transferred to antibiotic-containing medium to eliminate residual bacteria, allowing hairy roots to emerge within 2–3 weeks.
Optimization of Culture Conditions
Hairy root cultures are maintained in liquid MS medium supplemented with auxins and cytokinins to enhance biomass accumulation. Studies demonstrate that a pH of 5.8, temperature of 25°C, and continuous agitation at 110 rpm optimize this compound synthesis. Elicitors such as methyl jasmonate (100 µM) and salicylic acid (50 µM) further stimulate production, increasing yields by 40–60% compared to untreated cultures.
Comparative Analysis of Preparation Methods
The table below summarizes key metrics for traditional extraction and hairy root culture methods:
| Parameter | Traditional Extraction | Hairy Root Culture |
|---|---|---|
| Yield (mg/g dry weight) | 2–5 | 15–20 |
| Time to Harvest | 6–12 months (plant growth) | 4–6 weeks (culture cycle) |
| Cost per Gram (USD) | $120–150 | $30–50 |
| Scalability | Limited by plant biomass | High (bioreactor compatible) |
| Environmental Impact | High (habitat disruption) | Low (closed-system culture) |
Q & A
(B) What analytical techniques are most reliable for characterizing polygalacic acid’s structural identity and purity?
This compound’s characterization requires multi-modal validation:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) resolves stereochemistry and functional groups. For example, a 2024 study identified the triterpenoid backbone via ¹³C NMR shifts at δ 125–130 ppm for olefinic carbons .
- HPLC-MS quantifies purity (>95% threshold for bioactivity studies) and detects degradation products. Use C18 columns with acetonitrile/water gradients (70:30 v/v) for optimal separation .
- X-ray crystallography confirms absolute configuration but requires high-purity crystals.
Table 1: Comparison of Analytical Methods
| Method | Sensitivity | Time (hrs) | Key Application |
|---|---|---|---|
| NMR | Moderate | 4–6 | Structural elucidation |
| HPLC-MS | High | 1–2 | Purity assessment |
| X-ray | Low | 48+ | Absolute configuration |
(A) How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies often arise from experimental variables :
- Assay conditions : Varying pH or temperature alters enzyme inhibition. For instance, anti-inflammatory activity (IC₅₀) ranges from 5–20 µM depending on COX-2 isoform purity .
- Sample source : Plant extraction methods (e.g., Soxhlet vs. supercritical CO₂) yield differing compound ratios. A 2023 meta-analysis showed 30% variability in cytotoxicity due to solvent polarity .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare datasets. Collaborate with bioinformaticians for network pharmacology models predicting this compound’s multi-target effects .
(B) What in vitro models are appropriate for initial screening of this compound’s anticancer potential?
Prioritize cell-line specificity and mechanistic relevance :
- MCF-7 (breast cancer) : Assess apoptosis via Annexin V/PI staining. A 2024 study reported 50% apoptosis induction at 25 µM .
- HCT-116 (colon cancer) : Measure caspase-3 activation and mitochondrial membrane potential (ΔΨm) collapse using JC-1 dye .
- Dose-response curves : Use 4-parameter logistic models (GraphPad Prism) to calculate IC₅₀. Include positive controls (e.g., doxorubicin) to validate assay sensitivity.
(A) How should researchers design experiments to optimize this compound’s extraction yield without compromising stability?
Apply Design of Experiments (DoE) principles:
- Factors : Solvent polarity (e.g., ethanol %), temperature (40–80°C), and extraction time (2–6 hrs).
- Response surface methodology (RSM) identifies optimal conditions. A Central Composite Design (CCD) reduced extraction time by 40% while maintaining >90% yield .
- Stability monitoring : Track degradation via LC-MS every 24 hrs under varying pH (4–9) and light exposure. Antioxidant additives (e.g., 0.1% ascorbic acid) prolong shelf life .
(B) What computational tools predict this compound’s pharmacokinetic properties and drug-likeness?
Use in silico ADMET profiling :
- SwissADME : Predicts bioavailability (e.g., topological polar surface area <140 Ų for oral absorption) .
- AutoDock Vina : Simulates binding affinity to targets like NF-κB (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
- Limitations : Validate predictions with in vitro PAMPA assays for permeability and CYP450 inhibition studies .
(A) How can researchers validate this compound’s mechanism of action in complex biological systems?
Combine multi-omics and knockout models :
- Transcriptomics (RNA-seq) : Identify differentially expressed genes (e.g., Bcl-2 downregulation in apoptosis pathways) .
- CRISPR-Cas9 knockouts : Confirm target specificity by silencing putative receptors (e.g., TLR4) and observing activity loss .
- Metabolomics (GC-MS) : Track this compound’s impact on glycolysis or TCA cycle intermediates in treated vs. control groups .
(B) What are the critical controls for ensuring reproducibility in this compound’s cytotoxicity assays?
- Solvent controls : Use DMSO (≤0.1% v/v) to rule out vehicle effects.
- Reference standards : Include USP-grade paclitaxel or cisplatin for dose-response benchmarking .
- Inter-assay normalization : Calculate Z’-factors (>0.5 indicates robust assay) using high/low control signals .
(A) How should contradictory data on this compound’s pro- vs. anti-oxidant effects be interpreted?
Context-dependent effects require dose- and model-specific analysis :
- Pro-oxidant at high doses : ROS generation (measured by DCFH-DA assay) peaks at 50 µM in HeLa cells .
- Anti-oxidant at low doses : Nrf2 activation (via luciferase reporter assays) occurs at 10 µM in keratinocytes .
- Statistical reconciliation : Apply mixed-effects models to account for inter-study variability in cell type and ROS detection methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
